![molecular formula C11H12N2OS4 B12520533 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate CAS No. 681136-13-0](/img/structure/B12520533.png)
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate is a complex organic compound that features a benzothiazole ring, a sulfanyl group, and a carbamodithioate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate typically involves the reaction of 2-mercaptobenzothiazole with appropriate halogenated intermediates under controlled conditions. One common method involves the use of 2-chloropropanol as a starting material, which reacts with 2-mercaptobenzothiazole in the presence of a base such as sodium hydroxide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced forms.
Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzothiazole ring can introduce various functional groups.
Applications De Recherche Scientifique
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticonvulsant and antibacterial agent
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide
- 3,5-Bis(1,3-benzothiazol-2-ylsulfanyl)-4H-1,2,6-thiadiazin-4-one
Uniqueness
3-[(1,3-Benzothiazol-2-yl)sulfanyl]-2-hydroxypropyl carbamodithioate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
681136-13-0 |
|---|---|
Formule moléculaire |
C11H12N2OS4 |
Poids moléculaire |
316.5 g/mol |
Nom IUPAC |
[3-(1,3-benzothiazol-2-ylsulfanyl)-2-hydroxypropyl] carbamodithioate |
InChI |
InChI=1S/C11H12N2OS4/c12-10(15)16-5-7(14)6-17-11-13-8-3-1-2-4-9(8)18-11/h1-4,7,14H,5-6H2,(H2,12,15) |
Clé InChI |
ULRAWGCAVDFZIJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(S2)SCC(CSC(=S)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




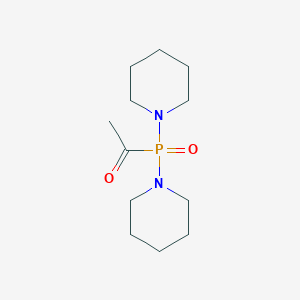
![6-Bromo-2-(2-(dimethylamino)ethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B12520486.png)
![3,5-Bis[(3-aminopropanoylamino)methyl]benzoic acid](/img/structure/B12520487.png)

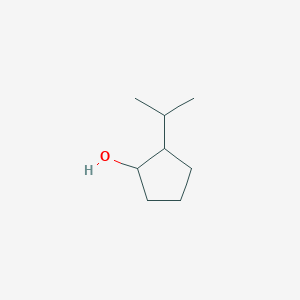
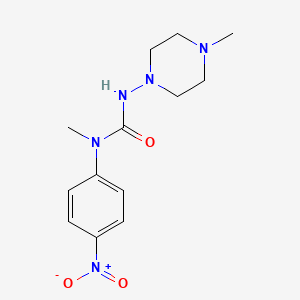
![methyl 3,4,5-tris[(3S)-3,7-dimethyloct-6-enoxy]benzoate](/img/structure/B12520513.png)
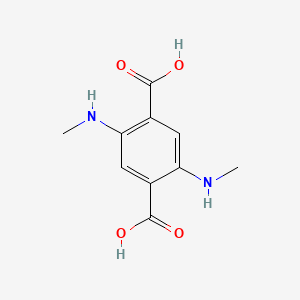

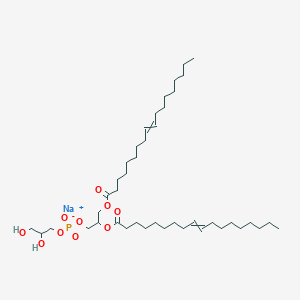
![[4-Ethoxy-2-methyl-5-(propan-2-yl)phenyl]methanol](/img/structure/B12520539.png)
![2-[3-(4-Nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenol](/img/structure/B12520547.png)
